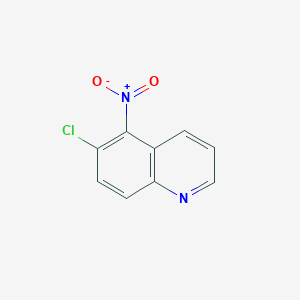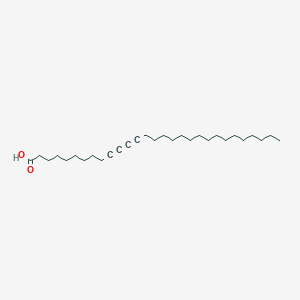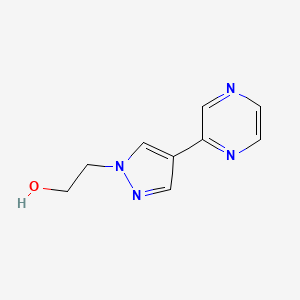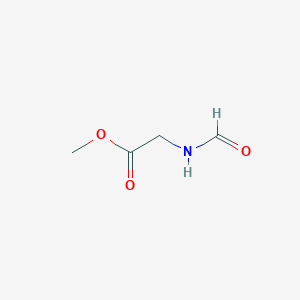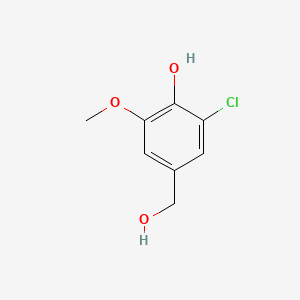
5-Chlorovanillyl alcohol
説明
5-Chlorovanillyl alcohol is an organic compound with the molecular formula C8H9ClO3 and a molecular weight of 188.61 . It is also known by other names such as 2-Chloro-4-(hydroxymethyl)-6-methoxyphenol and 5-Chloro-4-hydroxy-3-methoxybenzyl alcohol .
Molecular Structure Analysis
The molecular structure of 5-Chlorovanillyl alcohol consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a methoxy group . The presence of these functional groups significantly influences the compound’s physical and chemical properties.
Chemical Reactions Analysis
Alcohols, including 5-Chlorovanillyl alcohol, undergo various chemical reactions, primarily at the functional group . Two major types of reactions are dehydration and oxidation . In dehydration, an alcohol can form an alkene and water in the presence of a catalyst . In oxidation, alcohols can be converted to aldehydes, ketones, and carboxylic acids .
科学的研究の応用
Effectiveness in Plaque Control and Gingivitis Treatment : Studies on chlorhexidine (CHX) mouthrinses, which are related to 5-Chlorovanillyl alcohol, have demonstrated their effectiveness in inhibiting plaque regrowth and treating gingivitis. These CHX mouthrinses were found to be efficient without the addition of alcohol, and supplementation with sodium fluoride did not weaken their clinical efficacy in controlling clinical parameters like gingival inflammation and plaque accumulation (Lorenz et al., 2006).
Potential for Anti-Inflammatory and Anti-Plaque Properties : Another study highlighted the potential of new CHX formulations, which may be relevant to 5-Chlorovanillyl alcohol research. These formulations, including CHX combined with cetyl pyridinium chloride (CPC), showed effectiveness as anti-plaque and anti-inflammatory agents with reduced unpleasant subjective side-effects (Quirynen et al., 2001).
Interaction with 5-HT3 Receptors : Research on the interaction of alcohols, including trichloroethanol, with 5-HT3 receptors can provide insights into the potential neurological effects of 5-Chlorovanillyl alcohol. These studies demonstrate how certain alcohols can modify the 5-HT3 receptor-mediated responses, which could have implications for the understanding of 5-Chlorovanillyl alcohol's interaction with similar receptor systems (Downie et al., 1995).
Use in Antimicrobial Efficacy and Skin Antisepsis : The antiseptic efficacy of various alcohol formulations, including chlorhexidine gluconate (CHG) combined with ethyl alcohol, has been studied. This research could be relevant in exploring 5-Chlorovanillyl alcohol's potential as an antiseptic agent. These studies have found that certain alcohol combinations are effective in reducing populations of aerobic skin flora (Reichel et al., 2009).
Safety And Hazards
5-Chlorovanillyl alcohol can cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound .
特性
IUPAC Name |
2-chloro-4-(hydroxymethyl)-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,10-11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEZBFOBPUKDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400394 | |
| Record name | 5-Chlorovanillyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chlorovanillyl alcohol | |
CAS RN |
20624-92-4 | |
| Record name | 3-Chloro-4-hydroxy-5-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20624-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chlorovanillyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-4-HYDROXY-5-METHOXYBENZYL ALCOHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)
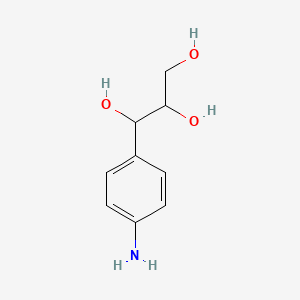
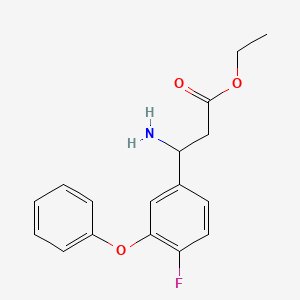
![2-(N-{3-[N-(2,5-dimethylphenyl)carbamoyl]propanoylamino}carbamoyl)benzoic acid](/img/structure/B1364876.png)
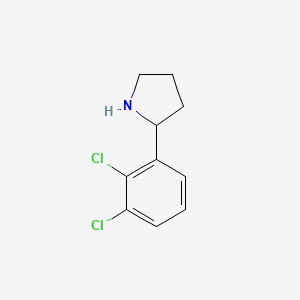
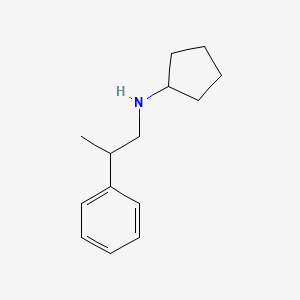
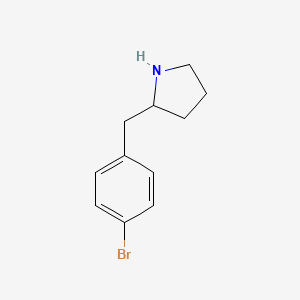
![2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B1364890.png)
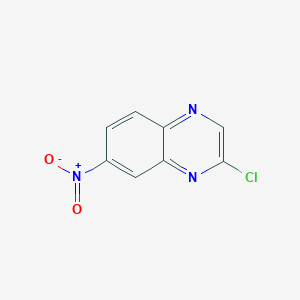
![2-[[(4-Methylbenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364895.png)
